molecular formula C15H20O B12318848 (S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol

(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol

Cat. No.: B12318848
M. Wt: 216.32 g/mol
InChI Key: BPASRCZOCLQESM-UHFFFAOYSA-N
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Description

(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by its unique structure, which includes a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Material Preparation: The synthesis begins with the preparation of the naphthalene ring system, which can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Substituent Introduction:

    Hydrogenation: The tetrahydro form is obtained through catalytic hydrogenation of the naphthalene ring.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC.

    Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the ring system.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or at the substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated compounds, amines, thiols.

Scientific Research Applications

(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound with a simpler structure.

    Tetralin: A hydrogenated form of naphthalene.

    1-Naphthol: A hydroxylated derivative of naphthalene.

Uniqueness

(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

4,5-dimethyl-3-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C15H20O/c1-9(2)13-8-14(16)12-7-5-6-10(3)15(12)11(13)4/h8,10,16H,1,5-7H2,2-4H3

InChI Key

BPASRCZOCLQESM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C(C=C(C(=C12)C)C(=C)C)O

Origin of Product

United States

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